Megalomicin potassium phosphate
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Overview
Description
Megalomicin Potassium Phosphate: is a water-soluble salt derived from the macrolide antibiotic megalomicin A. This compound is known for its potent antibacterial properties and has been studied extensively for its ability to inhibit the replication of certain viruses, including HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Megalomicin Potassium Phosphate is synthesized by reacting megalomicin A with potassium dihydrogen phosphate. The reaction typically involves dissolving megalomicin A in a suitable solvent, followed by the addition of potassium dihydrogen phosphate under controlled conditions to form the phosphate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the microorganism Micromonospora, which produces megalomicin A. The crude antibiotic is then purified and reacted with potassium dihydrogen phosphate to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Megalomicin Potassium Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Megalomicin Potassium Phosphate is used as a model compound in studying macrolide antibiotics and their chemical properties .
Biology: The compound is studied for its effects on cellular processes, including the inhibition of lysosomal acidification and intra-Golgi transport .
Medicine: this compound has shown promise in inhibiting HIV-1 replication by preventing the processing of the viral envelope protein .
Industry: The compound’s antibacterial properties make it a candidate for use in various industrial applications, including the development of new antibiotics .
Mechanism of Action
Megalomicin Potassium Phosphate exerts its effects by inhibiting the ATP-dependent acidification of lysosomes and intra-Golgi transport. This inhibition disrupts the processing of viral proteins, preventing the formation of infectious viral particles. The compound targets specific molecular pathways involved in these processes .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with similar antibacterial properties.
Oleandomycin: A macrolide antibiotic with a similar mechanism of action.
Lincomycin: An antibiotic with a similar spectrum of activity.
Uniqueness: Megalomicin Potassium Phosphate is unique due to its water solubility and potent inhibitory effects on HIV-1 replication. Its ability to inhibit lysosomal acidification and intra-Golgi transport sets it apart from other macrolide antibiotics .
Properties
CAS No. |
23319-48-4 |
---|---|
Molecular Formula |
C44H84K2N2O23P2 |
Molecular Weight |
1149.3 g/mol |
IUPAC Name |
dipotassium;dihydrogen phosphate;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C44H80N2O15.2K.2H3O4P/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32;;;2*1-5(2,3)4/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/t21-,22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32+,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-;;;;/m1..../s1 |
InChI Key |
YVWJEFDUJZGAQS-CTMPRURZSA-L |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[K+].[K+] |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[K+].[K+] |
Origin of Product |
United States |
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